molecular formula C6H5FN2O B1295682 2-Fluoronicotinamide CAS No. 364-22-7

2-Fluoronicotinamide

Cat. No.: B1295682
CAS No.: 364-22-7
M. Wt: 140.11 g/mol
InChI Key: GRCLBOGXTPXNPL-UHFFFAOYSA-N
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Description

2-Fluoronicotinamide is an organic compound with the chemical formula C6H5FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoronicotinamide typically involves the fluorination of nicotinamide. One common method includes the reaction of nicotinamide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Fluoronicotinamide is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural modifications enhance the pharmacological profiles of drugs targeting neurological and inflammatory diseases. The fluorine atom in the compound influences its lipophilicity and bioavailability, making it an attractive candidate in drug design.

Case Study: Inhibitors of Enzymatic Activity
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it acts as an inhibitor of nicotinamide adenine dinucleotide-dependent dehydrogenases, which are crucial for cellular redox processes. This inhibition can lead to potential therapeutic applications in conditions like cancer and metabolic disorders.

Biological Studies

Biochemical Probes
The compound serves as a valuable probe in biochemical assays to study enzyme activities and protein interactions. Its ability to modulate enzyme activity allows researchers to investigate various biochemical pathways related to metabolism and gene regulation.

Biological Target Effect Potential Application
Nicotinamide adenine dinucleotide-dependent dehydrogenasesInhibition of enzymatic activityCancer therapy, metabolic disorders
Histone deacetylasesModulation of gene expressionEpigenetic therapy
Protein kinasesAlteration of signaling pathwaysCancer treatment

Material Science

Organic Electronics
this compound is explored for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine enhances the stability and efficiency of these materials.

Case Studies

  • Theranostic Applications
    A recent study evaluated the use of this compound derivatives as theranostic agents against melanoma. The research demonstrated that radioiodinated derivatives exhibited high binding affinity to melanin, suggesting their potential for targeted imaging and therapy in melanoma treatment .
  • Modulation of Cellular Processes
    Another investigation focused on the effects of this compound on oxidative stress pathways. The findings indicated that it enhances cellular responses to oxidative damage, which could be beneficial in developing therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Fluoronicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Biological Activity

2-Fluoronicotinamide (2-FNA) is a halogenated derivative of nicotinamide, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound possesses a molecular formula of C_6H_6FN_2O and a molecular weight of approximately 140.12 g/mol. The fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The primary mechanism through which 2-FNA exerts its effects involves modulation of the SIR2 (Silent Information Regulator 2) enzyme, a NAD^+-dependent deacetylase involved in various cellular processes, including gene silencing and lifespan regulation. Research indicates that 2-FNA can inhibit the base-exchange activity of SIR2 more effectively than its deacetylation activity, suggesting a nuanced role in regulating cellular metabolism and gene expression .

Biological Activity and Therapeutic Applications

1. Cancer Research

Numerous studies have evaluated the biological activity of 2-FNA in cancer models. For instance, it has been investigated for its potential as an anti-cancer agent due to its ability to modulate SIR2 activity, which is linked to cellular senescence and tumor suppression .

In vitro assays have demonstrated that 2-FNA exhibits significant cytotoxicity against various cancer cell lines. Its effectiveness is attributed to its ability to disrupt metabolic pathways essential for tumor growth.

2. Enzyme Inhibition

Research has shown that 2-FNA acts as an enzyme inhibitor, particularly targeting pathways involved in cancer metabolism. It has been suggested that the compound can enhance the deacetylation activity of SIR2 by inhibiting competing reactions that utilize nicotinamide as a substrate .

Study on Melanoma Models

A study published in PMC evaluated the biological characteristics of radioiodinated derivatives of fluoronicotinamide in melanoma-bearing mouse models. The results indicated that these derivatives exhibited high tumor-to-muscle ratios, suggesting effective targeting of melanoma cells .

  • Tumor Uptake Data:
Time Post-Injection (h)Tumor-to-Muscle Ratio (T/M)
12.96 ± 0.54
487.59 ± 1.76
965.41 ± 0.86

This data highlights the compound's potential for targeted cancer therapy.

In Vitro Cellular Uptake Study

Another investigation assessed the cellular uptake of radioiodinated fluoronicotinamides in different melanoma cell lines. The study found that the uptake was significantly higher in B16F10 cells compared to A375 cells, indicating a preference for certain melanoma subtypes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoronicotinamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves fluorination of nicotinamide derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction parameters (temperature, solvent polarity, stoichiometry) critically impact regioselectivity. For example, DAST in anhydrous dichloromethane at −78°C minimizes side reactions, yielding this compound with >85% purity (confirmed via HPLC) .
  • Key Considerations: Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography. Characterize using 19F NMR^{19}\text{F NMR} (δ ≈ −120 ppm) and HRMS .

Q. How should researchers validate the identity and purity of this compound in novel synthetic protocols?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • 1H NMR^{1}\text{H NMR} : Absence of proton signals at the 2-position confirms fluorination.
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).
  • Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance) .
    • Common Pitfalls: Residual solvents (e.g., DMF) may skew HRMS results; employ rigorous drying under high vacuum .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time). Implement a standardized protocol:

  • Dose-Response Curves : Test across 3+ biological replicates with controls for cytotoxicity (e.g., MTT assay).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).
  • Meta-Analysis : Compare data across studies using PRISMA guidelines to isolate confounding variables (e.g., cell passage number) .
    • Example Table:
Cell LineIC₅₀ (μM)Assay Duration (h)Serum (%)Reference
HeLa12.3 ± 1.24810
HEK29328.7 ± 3.1722

Q. How can mechanistic studies differentiate between fluorine’s electronic vs. steric effects in this compound’s enzyme inhibition?

  • Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution and bond angles with non-fluorinated analogs.
  • Kinetic Assays : Measure KiK_i values under varying pH and temperature to infer binding mode changes.
  • Isotopic Labeling : Use 19F^{19}\text{F}-labeled analogs in 19F NMR^{19}\text{F NMR} titration experiments to map ligand-enzyme interactions .
    • Data Interpretation: A >2-fold increase in KiK_i compared to nicotinamide suggests steric hindrance dominates; minimal change implies electronic effects are primary .

Q. What experimental designs optimize this compound’s stability in physiological buffers for in vivo studies?

  • Methodological Answer:

  • Accelerated Stability Testing : Incubate compound in PBS (pH 7.4) at 37°C for 72h, sampling at 0h, 24h, 48h, 72h for HPLC analysis.
  • Degradation Pathways: Identify hydrolytic byproducts via LC-MS; if amide hydrolysis dominates, consider prodrug strategies (e.g., tert-butyl ester protection) .
  • Table: Stability Profile
Time (h)% RemainingMajor Degradant
0100None
7268 ± 5Fluoronicotinic acid

Q. Guidelines for Reporting

  • Data Reproducibility: Include raw NMR spectra, HPLC chromatograms, and statistical datasets in supplementary materials .
  • Ethical Standards: Disclose conflicts of interest and adhere to ARRIVE guidelines for in vivo studies .

Properties

IUPAC Name

2-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCLBOGXTPXNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291216
Record name 2-Fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-22-7
Record name 364-22-7
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Record name 2-Fluoronicotinamide
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Record name 2-Fluoronicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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